molecular formula C19H18FN3O4S2 B3004415 N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922000-90-6

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B3004415
CAS RN: 922000-90-6
M. Wt: 435.49
InChI Key: GXAHRSYKNSIUIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a thiazole or acetamide derivative. For instance, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives is described, which involves evaluating their anti-inflammatory and antioxidant activities . Another related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV–Vis, NMR, and X-ray diffraction . These methods are likely similar to those that would be used in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction, which provides information about the crystal structure and intermolecular interactions. For example, the paper on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide details the crystallization in a monoclinic space group and the unit cell dimensions . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of thiazole and acetamide derivatives can be inferred from studies on similar compounds. The interaction with DNA bases, as seen in the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, suggests that these compounds can act as electron acceptors or donors depending on the nature of the interacting species . This behavior is important when considering the potential biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives are influenced by their molecular structure. The thermodynamic properties, such as stability and temperature relations, can be calculated and provide insights into the behavior of the compounds under different conditions . The antioxidant and anti-inflammatory activities of similar compounds, as reported in the first paper, suggest that the compound may also possess these properties .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAHRSYKNSIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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